![molecular formula C7H6BrN3 B13543388 7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the quaternization of 4-amino-4H-1,2,4-triazole with brominated ketones, followed by cyclization in the presence of bases . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods: While specific industrial production methods for 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application due to its efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Yield various substituted triazolo[1,5-a]pyridines depending on the nucleophile used.
Oxidation and Reduction: Result in oxidized or reduced derivatives of the parent compound.
Applications De Recherche Scientifique
7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Exhibits potential as a pharmacophore in drug design, particularly for its activity as an inhibitor of enzymes like JAK1 and JAK2.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity and downstream signaling pathways . This inhibition can modulate various biological processes, including inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
7-Bromo[1,2,4]triazolo[1,5-a]pyridine: Shares a similar structure but lacks the bromomethyl group.
1,2,4-Triazolo[1,5-a]pyridine Derivatives: Include various substituted analogues with different functional groups.
Uniqueness: 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its bromomethyl group, which enhances its reactivity and versatility in chemical synthesis
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2 |
Clé InChI |
NHGIAYQVEXFHCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC=N2)C=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



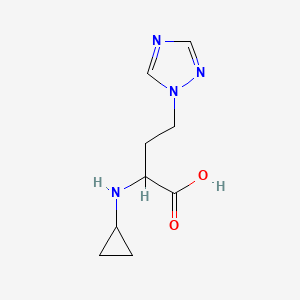
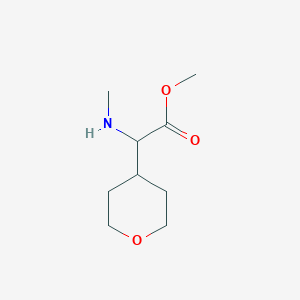
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
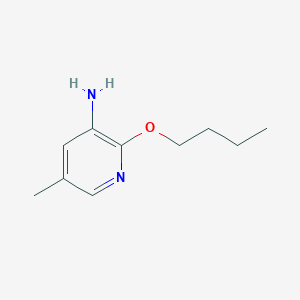

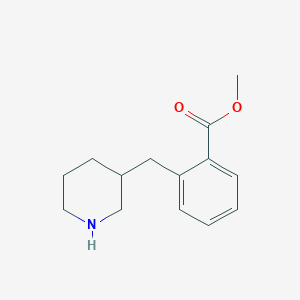
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
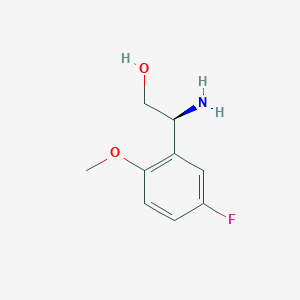
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)


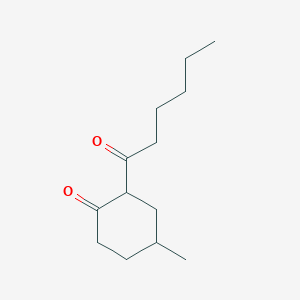
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
